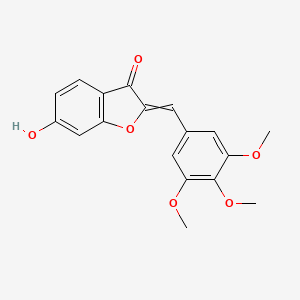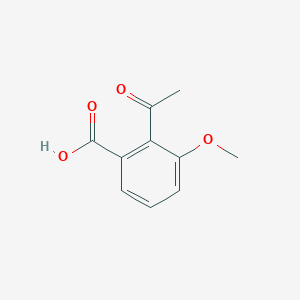
6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzofuran core with a hydroxy group at the 6-position and a 3,4,5-trimethoxybenzylidene substituent at the 2-position. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one typically involves the condensation of 6-hydroxybenzofuran-3(2h)-one with 3,4,5-trimethoxybenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxy and methoxy groups may play a role in binding to enzymes or receptors, influencing their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxybenzofuran-3(2h)-one: Lacks the 3,4,5-trimethoxybenzylidene substituent.
2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2h)-one: Lacks the hydroxy group at the 6-position.
Uniqueness
6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2h)-one is unique due to the presence of both the hydroxy group and the 3,4,5-trimethoxybenzylidene substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H16O6 |
|---|---|
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C18H16O6/c1-21-15-7-10(8-16(22-2)18(15)23-3)6-14-17(20)12-5-4-11(19)9-13(12)24-14/h4-9,19H,1-3H3 |
Clé InChI |
BJFMTVYSEMXVAK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092901.png)
![1-(3-Ethoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092909.png)
![9-cyclohexyl-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14092917.png)
![7-[2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one](/img/structure/B14092920.png)

![7-hydroxy-3-(4-methoxyphenyl)-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4H-chromen-4-one](/img/structure/B14092940.png)
![1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092947.png)
![7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid{1-[3-(6-trifluoromethyl-1H-benzoimidazol-2-yl)isoxazol-5-yl]ethyl}-amide](/img/structure/B14092959.png)
![8-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092969.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B14092975.png)
![1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092981.png)

![ethyl [(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B14092997.png)
![10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2,3,5-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B14093000.png)
